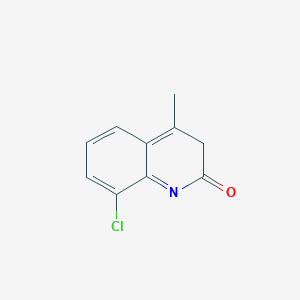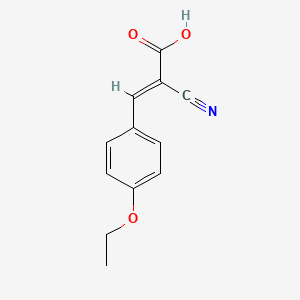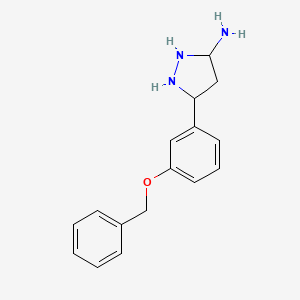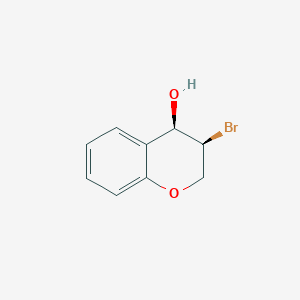
3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans is an organic compound belonging to the class of benzopyrans. Benzopyrans are heterocyclic compounds containing a fused benzene and pyran ring. This compound is characterized by the presence of a bromine atom at the 3rd position and a hydroxyl group at the 4th position of the dihydrobenzopyran ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH₂Cl₂) at room temperature . The reaction typically proceeds with the addition of bromine to the double bond, resulting in the formation of the desired bromo compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 3,4-dihydro-2H-1-benzopyran-4-ol.
Substitution: Formation of 3-substituted-3,4-dihydro-2H-1-benzopyran-4-ol derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the bromine atom and hydroxyl group.
3-Bromo-3,4-dihydro-2H-1-benzopyran: Lacks the hydroxyl group.
3,4-Dihydro-2H-1-benzopyran-4-ol: Lacks the bromine atom.
Uniqueness
3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol, trans is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H9BrO2 |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
(3S,4R)-3-bromo-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5H2/t7-,9+/m0/s1 |
Clave InChI |
IRKFPBGYQHADRB-IONNQARKSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](C2=CC=CC=C2O1)O)Br |
SMILES canónico |
C1C(C(C2=CC=CC=C2O1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt](/img/structure/B12358024.png)
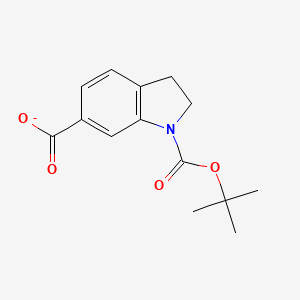
![5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12358031.png)

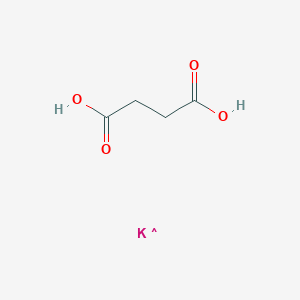

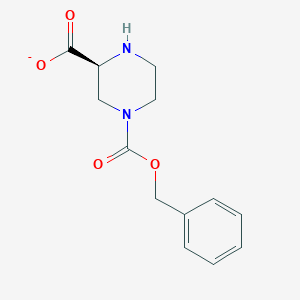
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B12358050.png)
![3-[2-(Difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine](/img/structure/B12358060.png)
![(2S,3R)-N-Hydroxy-N'-[(2S)-1-methylamino-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide sodium salt](/img/structure/B12358087.png)
![N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12358096.png)
